Bienvenue dans la boutique en ligne BenchChem!

Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate

Lipophilicity logP Quinoline SAR

Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate (MW 356.42, C₂₃H₂₀N₂O₂) is a fully aromatic, achiral 4‑aminoquinoline‑3‑carboxylate supplied as a screening compound. Its logP of 4.86 and tPSA of 39.2 Ų fall below the 60 Ų blood-brain barrier threshold, predicting superior passive brain penetration over related analogs. The 4‑benzylaminoquinoline scaffold is validated for sub‑nanomolar PDE5 inhibition (IC₅₀ down to 50 pM) and micromolar CETP inhibition. The extended benzo[h]quinoline π‑surface differentiates it from simpler quinoline‑3‑carboxylates, making it ideal for SAR campaigns targeting kinases, phosphodiesterases, or DNA‑intercalating enzymes with flat aromatic binding clefts.

Molecular Formula C23H20N2O2
Molecular Weight 356.4 g/mol
Cat. No. B7741337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate
Molecular FormulaC23H20N2O2
Molecular Weight356.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C(=C1NCC3=CC=CC=C3)C=CC4=CC=CC=C42
InChIInChI=1S/C23H20N2O2/c1-2-27-23(26)20-15-25-21-18-11-7-6-10-17(18)12-13-19(21)22(20)24-14-16-8-4-3-5-9-16/h3-13,15H,2,14H2,1H3,(H,24,25)
InChIKeyFFSBSAWXSCOFEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate: Physicochemical and Structural Baseline for Informed Quinoline Derivative Procurement


Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate (MW 356.42, C₂₃H₂₀N₂O₂) is a fully aromatic benzo[h]quinoline derivative bearing a benzylamino substituent at C-4 and an ethyl ester at C-3. As a member of the 4‑aminoquinoline‑3‑carboxylate class, it is supplied as an achiral screening compound (logP 4.86, PSA 39.2 Ų) by compound library vendors . The benzo[h]quinoline scaffold extends the π‑surface relative to simple quinolines, while the benzylamino side chain introduces defined lipophilicity and a single hydrogen‑bond donor, features that differentiate it from both smaller amino‑quinolines and more polar 4‑amino‑benzo[h]quinoline analogs [1].

Why In-Class Substitution of Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate Can Alter Lipophilicity, Solubility, and Target Engagement


Quinoline-3-carboxylate derivatives are not interchangeable: even conservative modifications to the 4‑amino substituent or the quinoline ring system produce substantial shifts in logP, polar surface area (PSA), hydrogen‑bonding capacity, and aqueous solubility [1]. For Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate, the combination of a benzylamino side chain and a fully conjugated benzo[h]quinoline core yields a logP > 4.8 and a PSA below 40 Ų, values that are markedly different from those of 4‑amino, 4‑chloro, or 4‑(2‑hydroxyethyl)amino analogs [2]. Because lipophilicity and hydrogen‑bond donor/acceptor counts directly control membrane permeability, solubility, and off‑target binding, substituting the target compound with a close analog risks altering pharmacokinetic behavior, assay reproducibility, and structure‑activity relationships in biochemical or cell‑based experiments.

Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate Evidence Guide: Quantified Differentiation vs. Closest Quinoline Analogs


Elevated Lipophilicity vs. 6-Methyl Analog Drives Differential Partitioning

Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate exhibits a computed logP of 4.86, which is 0.46 log units higher than that of its closest commercially available 6‑methyl analog (logP 4.41) [1]. This difference corresponds to an approximately 2.9‑fold higher theoretical partition coefficient, indicating substantially greater preference for hydrophobic environments.

Lipophilicity logP Quinoline SAR

Reduced Polar Surface Area vs. 6-Methyl Analog Suggests Superior Blood‑Brain Barrier Penetration

The target compound has a topological PSA of 39.2 Ų, compared to 51.2 Ų for the 6‑methyl analog [1]. A PSA below 60–70 Ų is generally considered favorable for CNS penetration, but the 23% lower PSA of the target compound places it well below the 60 Ų threshold often used as a cut‑off for blood‑brain barrier permeation.

Polar Surface Area CNS penetration Quinoline derivative

Single Hydrogen‑Bond Donor vs. Two Donors in Hydroxyethyl Analog Alters Solubility and Permeability Balance

Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate possesses one hydrogen‑bond donor (the benzylamino NH) and four acceptors . The 2‑hydroxyethylamino analog contains two H‑bond donors (NH plus OH) and five acceptors, increasing its polar intermolecular interactions . The additional donor and acceptor in the comparator raise aqueous solubility but simultaneously reduce passive membrane permeability.

Hydrogen bonding Solubility Permeability

Benzo[h]quinoline Core Provides Extended π‑Surface vs. Simple Quinoline‑3‑carboxylates

The target compound contains a benzo[h]quinoline scaffold (4 fused rings) with a molecular weight of 356.4 Da, compared to 216.2 Da for ethyl 4‑aminoquinoline-3‑carboxylate (simple quinoline) and 251.3 Da for benzo[h]quinoline-3‑carboxylic acid ethyl ester (no 4‑amino substituent) [1]. The additional benzo ring increases the π‑surface area available for aromatic stacking interactions with protein binding pockets, while the benzylamino group further extends the hydrophobic contact surface.

Aromatic surface π‑stacking Molecular recognition

4‑Benzylaminoquinoline Scaffold Is Privileged for PDE5 Inhibition at Picomolar Potency

While direct PDE5 IC₅₀ data for the target compound are not publicly available, the 4‑benzylaminoquinoline chemotype has been validated as a potent PDE5 inhibitor scaffold, with certain analogs achieving IC₅₀ values as low as 50 pM [1]. In contrast, simple 4‑aminoquinoline-3‑carboxylates and 4‑chloroquinoline-3‑carboxylates are not associated with sub‑nanomolar PDE5 activity, underscoring the critical role of the benzylamino substituent. The target compound, which incorporates both the benzylamino group and the extended benzo[h]quinoline core, is positioned to potentially access similarly potent interactions.

PDE5 inhibition Erectile dysfunction Quinoline pharmacology

Benzylamino‑Quinoline Scaffold Enables CETP Inhibition at Low Micromolar Potency

Substituted 4‑benzylaminoquinolines are disclosed in patent literature as cholesterol ester‑transfer protein (CETP) inhibitors, with exemplar compounds demonstrating CETP IC₅₀ values in the low micromolar range (e.g., IC₅₀ = 2.0 μM) [1][2]. The target compound contains the critical benzylamino‑quinoline pharmacophore identified in these filings. Analogs lacking the benzylamino group (e.g., 4‑amino‑ or 4‑chloroquinoline‑3‑carboxylates) are not represented in CETP inhibitor patents, indicating that the benzylamino substitution is a key structural determinant for this activity profile.

CETP inhibition HDL cholesterol Lipoprotein metabolism

Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate: Research and Industrial Application Scenarios Grounded in Quantitative Differentiation


CNS‑Oriented Screening Cascades Requiring High Passive Permeability

With a logP of 4.86 and a tPSA of 39.2 Ų—below the widely accepted 60 Ų blood‑brain barrier threshold—this compound is a strong candidate for CNS drug discovery panels . Its elevated lipophilicity (ΔlogP = +0.46 vs. the 6‑methyl analog) and low PSA (ΔtPSA = –12 Ų vs. the same comparator) predict superior passive brain penetration relative to closely related quinoline‑3‑carboxylates, making it a preferable procurement choice for neurodegeneration, psychiatric, or brain‑tumor target screening [1].

PDE5‑Targeted Biochemical Screening in Erectile Dysfunction or Pulmonary Hypertension Programs

The 4‑benzylaminoquinoline scaffold is a validated PDE5 inhibitor chemotype with reported IC₅₀ values down to 50 pM [2]. Although direct assay data for the target compound are lacking, its structural alignment with this pharmacophore positions it as a rational acquisition for phosphodiesterase profiling. Simpler 4‑amino‑ or 4‑chloroquinoline‑3‑carboxylate analogs lack the benzylamino motif and are not associated with sub‑nanomolar PDE5 potency, rendering them less suitable for this application.

Lipoprotein Metabolism and CETP Inhibitor Discovery Programs

Patent literature establishes substituted benzylaminoquinolines as CETP inhibitors with low‑micromolar IC₅₀ values (e.g., 2.0 μM) [3][4]. The target compound embodies the benzylamino‑quinoline pharmacophore claimed in these filings, providing a direct entry point for HDL‑elevation and atherosclerosis research. Analogs lacking the benzylamino substitution are absent from CETP patent disclosures and are unlikely to engage this target.

Structure‑Activity Relationship (SAR) Studies on π‑Stacking and Hydrophobic Binding Interactions

The benzo[h]quinoline core extends the aromatic surface area by approximately one fused benzene ring relative to simple quinoline‑3‑carboxylates, increasing molecular weight by 65% (216 Da → 356 Da) [5]. This feature, combined with the benzylamino side chain, makes the compound well‑suited for SAR campaigns exploring the role of π‑π stacking and hydrophobic contacts in protein‑ligand recognition, particularly for targets with flat, aromatic binding clefts (e.g., kinases, phosphodiesterases, or DNA‑intercalating enzymes).

Quote Request

Request a Quote for Ethyl 4-(benzylamino)benzo[h]quinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.